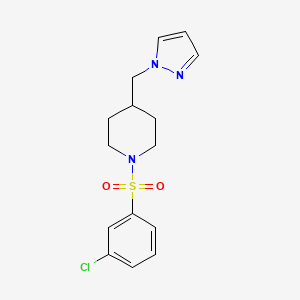

4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine

Description

4-((1H-Pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine is a synthetic small molecule featuring a piperidine core substituted with a (3-chlorophenyl)sulfonyl group at the 1-position and a pyrazol-1-ylmethyl moiety at the 4-position.

Properties

IUPAC Name |

1-(3-chlorophenyl)sulfonyl-4-(pyrazol-1-ylmethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O2S/c16-14-3-1-4-15(11-14)22(20,21)19-9-5-13(6-10-19)12-18-8-2-7-17-18/h1-4,7-8,11,13H,5-6,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOGOWIGBEBBJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is to start with piperidine and introduce the pyrazolylmethyl group through nucleophilic substitution reactions. The sulfonyl group can be introduced using chlorosulfonic acid or similar reagents.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The piperidine ring can be oxidized to form piperidin-4-one.

Reduction: : The sulfonyl group can be reduced to a sulfide.

Substitution: : The pyrazolylmethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium

Comparison with Similar Compounds

Structural Comparisons

Key Structural Features

- Core : Piperidine ring with sulfonyl and pyrazole-based substituents.

- Sulfonyl Group : Positioned at the 1-position with a 3-chlorophenyl substituent.

- Pyrazole Linker : Methyl group bridges the pyrazole and piperidine.

Analog Compounds

Structural Insights :

- Linker Flexibility : The direct methyl bridge in the target compound may confer greater conformational flexibility compared to phenyl-linked pyrazoles in and .

- Heterocycle Choice : Replacing piperidine with morpholine (as in ’s analog) increases polarity, likely improving aqueous solubility but reducing membrane permeability .

Physicochemical Properties

Spectroscopic Data :

- 1H NMR : The target compound’s pyrazole protons are expected at δ 7.6–8.1 ppm, while the 3-chlorophenyl group would show aromatic signals near δ 7.3–7.5 ppm, comparable to analogs in and .

- HRMS : A molecular ion peak [M+H]+ at m/z 366.05 is anticipated, aligning with sulfonamide-piperidine derivatives in .

Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., 3-Cl) may enhance target binding but reduce solubility.

- Pyrazole substitution (e.g., 3,5-dimethyl in ) can modulate steric and electronic interactions with biological targets .

Q & A

Q. What are the standard synthetic routes for 4-((1H-pyrazol-1-yl)methyl)-1-((3-chlorophenyl)sulfonyl)piperidine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves:

- Step 1: Sulfonylation of piperidine at the 1-position using 3-chlorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a base) .

- Step 2: Introduction of the pyrazole-methyl group via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) .

- Optimization: Reaction yields are maximized by adjusting solvent polarity (e.g., switching from DMF to acetonitrile for better solubility) and using catalysts like DMAP. Purity is monitored via TLC (silica gel, hexane/ethyl acetate) and confirmed by HPLC (>95% purity) .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation:

- NMR Spectroscopy: H and C NMR identify protons and carbons in the piperidine, sulfonyl, and pyrazole groups. For example, the methylene bridge (CH) between piperidine and pyrazole appears at δ 3.8–4.2 ppm .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H] at m/z 366.08) .

- Purity Assessment: HPLC with a C18 column (acetonitrile/water gradient) detects impurities (<2%) .

Q. How is preliminary biological activity screened for this compound?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC values reported in µM ranges) .

- Positive Controls: Include known inhibitors (e.g., staurosporine for kinase assays) to validate experimental setups .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structural elucidation?

Methodological Answer:

- Variable Temperature NMR: Resolves dynamic rotational barriers in the sulfonyl-piperidine bond, which may cause unexpected splitting at room temperature .

- 2D NMR Techniques: NOESY or HSQC correlations clarify spatial relationships, such as pyrazole-methyl orientation relative to the piperidine ring .

- X-ray Crystallography: Provides absolute configuration; similar compounds show bond lengths of 1.34–1.40 Å for C-N in piperidine .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or carboxyl) to the pyrazole or phenyl ring to improve solubility (logP reduced from 3.5 to 2.8) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfonyl group oxidation). Stabilize via fluorination or steric hindrance .

- Bioavailability Testing: Pharmacokinetic parameters (C, AUC) are assessed in rodent models using LC-MS/MS quantification .

Q. How do computational methods aid in understanding this compound’s mechanism of action?

Methodological Answer:

- Molecular Docking: Predict binding to targets like serotonin receptors (5-HT) or kinases. AutoDock Vina simulations show hydrogen bonding between the sulfonyl group and Arg residues .

- MD Simulations: Reveal conformational stability in aqueous environments (e.g., RMSD < 2 Å over 100 ns simulations) .

- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing Cl on phenyl) with activity trends across derivatives .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .

- Chemical Verification: Re-synthesize the compound using published protocols to rule out impurities (e.g., residual solvents affecting IC) .

- Meta-Analysis: Compare data across >3 independent studies; outliers may arise from differences in compound storage (e.g., degradation in DMSO stocks) .

Advanced Experimental Design

Q. What in vivo models are suitable for evaluating neuropharmacological potential?

Methodological Answer:

- Rodent Behavioral Assays:

- Forced Swim Test (FST): Assess antidepressant-like effects (dose range: 10–50 mg/kg, i.p.) .

- Morris Water Maze: Evaluate cognitive enhancement if targeting cholinesterase .

- Biomarker Analysis: Measure brain serotonin/dopamine levels post-administration using microdialysis and HPLC-ECD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.